4-((1-Hydroxycyclohexyl)methoxy)benzaldehyde
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Overview
Description
4-((1-Hydroxycyclohexyl)methoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 1-hydroxycyclohexylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Hydroxycyclohexyl)methoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1-chloromethylcyclohexanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzaldehyde attacks the chloromethyl group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((1-Hydroxycyclohexyl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: 4-((1-Hydroxycyclohexyl)methoxy)benzoic acid
Reduction: 4-((1-Hydroxycyclohexyl)methoxy)benzyl alcohol
Substitution: Depending on the nucleophile used, various substituted benzaldehyde derivatives
Scientific Research Applications
4-((1-Hydroxycyclohexyl)methoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((1-Hydroxycyclohexyl)methoxy)benzaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in antimicrobial studies, it may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: A structurally similar compound with a methoxy group instead of the 1-hydroxycyclohexylmethoxy group.
4-Hydroxy-3-methoxybenzaldehyde: Another related compound with both hydroxyl and methoxy groups on the benzaldehyde ring.
Uniqueness
4-((1-Hydroxycyclohexyl)methoxy)benzaldehyde is unique due to the presence of the 1-hydroxycyclohexylmethoxy group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C14H18O3 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-[(1-hydroxycyclohexyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H18O3/c15-10-12-4-6-13(7-5-12)17-11-14(16)8-2-1-3-9-14/h4-7,10,16H,1-3,8-9,11H2 |
InChI Key |
SFLWRSGVFVNZAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(COC2=CC=C(C=C2)C=O)O |
Origin of Product |
United States |
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